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Compound of Interest

Compound Name:
5-Chloro-2-

(Trifluoromethyl)Phenylacetonitrile

Cat. No.: B1585990 Get Quote

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (CAS 261763-

26-2) for Advanced Research Applications

Executive Summary
5-Chloro-2-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic nitrile that

serves as a critical building block in modern synthetic chemistry. Its strategic combination of a

reactive nitrile group, an acidic methylene bridge, and a uniquely substituted phenyl ring—

bearing both an electron-withdrawing trifluoromethyl group and a chloro atom—makes it a

precursor of significant interest for drug discovery and agrochemical development. The

trifluoromethyl moiety is renowned for its ability to enhance key drug properties such as

metabolic stability, lipophilicity, and binding affinity, while the chloro substituent provides an

additional vector for synthetic modification or pharmacodynamic interaction.[1][2][3][4][5] This

guide provides an in-depth analysis of the compound's physicochemical properties, a validated

synthesis protocol, characteristic analytical data, core reactivity principles, and a discussion of

its application in the synthesis of complex, high-value molecules.

Compound Identification and Physicochemical
Properties
5-Chloro-2-(trifluoromethyl)phenylacetonitrile is a solid at room temperature, distinguished

by its unique substitution pattern which dictates its chemical behavior and synthetic utility.[6]
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Chemical Structure
The structure combines a phenylacetonitrile core with chlorine at the 5-position and a

trifluoromethyl group at the 2-position.

Caption: Chemical Structure of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile.

Properties Data Table
The fundamental physicochemical properties of the compound are summarized below for quick

reference.

Property Value Source(s)

CAS Number 261763-26-2 [6][7]

Molecular Formula C₉H₅ClF₃N [6][8]

Molecular Weight 219.59 g/mol [6][8]

IUPAC Name

2-[5-chloro-2-

(trifluoromethyl)phenyl]acetonit

rile

N/A

Physical Form Solid [6]

Melting Point 61-63 °C [6]

Boiling Point 245.6 ± 35.0 °C at 760 mmHg [6]

InChI Key
XCPSZOAJWIBKNE-

UHFFFAOYSA-N
[6]

Purity Typically ≥97% [6]

Synthesis and Purification Protocol
The synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile typically proceeds via a

nucleophilic substitution reaction. The most common and industrially scalable approach

involves the cyanation of the corresponding benzyl halide. This method is well-documented for
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analogous substituted phenylacetonitriles.[9][10] The causality behind this choice is the high

reactivity of the benzylic position and the strong nucleophilicity of the cyanide ion.

Workflow for Synthesis
The overall process involves the preparation of the starting benzyl halide followed by the key

cyanation step and purification.
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Starting Material:
5-Chloro-2-(trifluoromethyl)toluene

Step 1: Halogenation
(e.g., NBS, AIBN, CCl₄, reflux)

Forms Benzyl Bromide Intermediate

Step 2: Cyanation
(NaCN or KCN, Solvent System)

Nucleophilic Substitution

Step 3: Workup
(Aqueous Quench, Extraction)

Separation of Phases

Step 4: Purification
(Column Chromatography or Recrystallization)

Isolates Final Product

Final Product:
5-Chloro-2-(trifluoromethyl)phenylacetonitrile

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.
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Detailed Experimental Protocol (Adapted from
Analogous Syntheses)
This protocol is adapted from established procedures for similar trifluoromethylated benzyl

cyanides and represents a robust method for laboratory-scale synthesis.[10]

Preparation of 1-(Bromomethyl)-5-chloro-2-(trifluoromethyl)benzene:

To a solution of 5-chloro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent like carbon

tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

Add a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting

material is consumed.

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate

under reduced pressure. The crude benzyl bromide is often used directly in the next step

without further purification.

Cyanation Reaction:

Rationale: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the cyanide salt

and promote the SN2 reaction. An aqueous-organic biphasic system with a phase-transfer

catalyst can also be employed for scalability and safety.[11]

In a well-ventilated fume hood, dissolve sodium cyanide (NaCN, 1.5 eq) in DMSO.

Add the crude 1-(bromomethyl)-5-chloro-2-(trifluoromethyl)benzene (1.0 eq) dropwise to

the cyanide solution at room temperature. An exotherm may be observed.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by

TLC.

Workup and Purification:

Upon completion, pour the reaction mixture into a large volume of cold water and stir.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude solid product can be purified by recrystallization from a solvent system like

ethanol/water or by flash column chromatography on silica gel to yield pure 5-Chloro-2-
(trifluoromethyl)phenylacetonitrile.

Spectroscopic and Analytical Characterization
Validation of the final product's identity and purity is achieved through standard analytical

techniques. While public spectral databases for this specific compound are limited, the

expected data can be reliably predicted based on its structure.
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Technique Expected Characteristics

¹H NMR

• Aromatic Region (approx. 7.5-7.8 ppm): Three

protons exhibiting a complex splitting pattern

consistent with a 1,2,4-trisubstituted benzene

ring.• Methylene Protons (approx. 4.0 ppm): A

sharp singlet integrating to two protons (Ar-CH₂-

CN). The deshielding is due to the adjacent

aromatic ring and nitrile group.

¹³C NMR

• Nitrile Carbon (approx. 115-120 ppm): The

characteristic C≡N carbon signal.• CF₃ Carbon

(approx. 120-125 ppm): A quartet due to

coupling with the three fluorine atoms.• Aromatic

Carbons: Six distinct signals, with C-F and C-Cl

couplings observable.• Methylene Carbon: A

signal around 20-25 ppm.

¹⁹F NMR

A single sharp signal for the -CF₃ group,

typically observed around -60 to -65 ppm

relative to a CFCl₃ standard.

IR Spec.

• C≡N Stretch: A sharp, medium-intensity

absorption band around 2250 cm⁻¹.• C-F

Stretches: Strong, characteristic absorption

bands in the 1100-1350 cm⁻¹ region.• Aromatic

C-H & C=C: Standard absorptions in their

respective regions.

Mass Spec.

The molecular ion peak (M⁺) at m/z 219, with a

characteristic isotopic pattern (M+2) at m/z 221

in an approximate 3:1 ratio, confirming the

presence of one chlorine atom. Fragmentation

would likely show the loss of the nitrile group

and the benzylic fragment.

Chemical Reactivity and Mechanistic
Considerations
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The synthetic value of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile stems from the

reactivity of its three key functional regions: the nitrile group, the acidic methylene protons, and

the aromatic ring.

Key Reaction Pathways

Reaction Pathways

5-Chloro-2-(trifluoromethyl)
phenylacetonitrile

Nitrile Hydrolysis
(H⁺ or OH⁻, H₂O)
→ Carboxylic Acid

Nitrile Group

Nitrile Reduction
(e.g., LiAlH₄, H₂)
→ Primary Amine

Nitrile Group

α-Alkylation
(Base, R-X)

→ Substituted Nitrile

Methylene Protons

Click to download full resolution via product page

Caption: Primary reaction pathways available to the title compound.

Nitrile Group Transformations: The cyano group is a versatile functional handle.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the

corresponding 5-chloro-2-(trifluoromethyl)phenylacetic acid, a valuable precursor for anti-

inflammatory drugs and other pharmaceuticals.

Reduction: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) can reduce the

nitrile to the corresponding primary amine, 2-[5-chloro-2-

(trifluoromethyl)phenyl]ethanamine, opening pathways to psychoactive compounds and

other amine-containing targets.[12]
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Reactivity of Methylene Protons: The protons on the carbon adjacent to the phenyl ring and

nitrile group (the α-carbon) are acidic (pKa ≈ 20-22 in DMSO).

Deprotonation and Alkylation: This acidity allows for easy deprotonation with a suitable

base (e.g., NaH, LDA) to form a resonance-stabilized carbanion.[13][14] This carbanion is

a potent nucleophile that can react with various electrophiles, most commonly alkyl

halides, in α-alkylation reactions. This is a cornerstone of its utility, allowing for the

construction of more complex carbon skeletons.[15]

Aromatic Ring Substitution: The trifluoromethyl group is a strong deactivating, meta-directing

group, while the chlorine is a deactivating, ortho-, para-directing group. Their combined

electronic effects make further electrophilic aromatic substitution challenging and will direct

incoming electrophiles to the position ortho to the chlorine atom.

Applications in Drug Discovery and Agrochemicals
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal

chemistry to enhance a drug candidate's profile.[4][5] The CF₃ group can simultaneously

improve metabolic stability by blocking sites of oxidation, increase lipophilicity to aid membrane

permeability, and modify electronic properties to enhance binding affinity to biological targets.

[1][2][3]

While specific drugs synthesized directly from CAS 261763-26-2 are not broadly disclosed in

public literature, its structural motifs are present in numerous advanced intermediates and

active pharmaceutical ingredients (APIs). Phenylacetonitrile derivatives are known precursors

to a wide range of pharmaceuticals, including:

Antidepressants[11]

Anti-inflammatory agents (via the corresponding phenylacetic acids)[16]

Cardiovascular drugs[17]

The compound serves as an ideal starting point for creating libraries of novel compounds for

high-throughput screening, where the chloro and trifluoromethyl groups provide defined steric

and electronic properties.
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Safety, Handling, and Storage
Danger: 5-Chloro-2-(trifluoromethyl)phenylacetonitrile is a toxic substance and must be

handled with appropriate precautions.

Hazard Identification (GHS):

H301: Toxic if swallowed.[6]

H312: Harmful in contact with skin.[6]

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H332: Harmful if inhaled.[6]

Recommended Handling Procedures:

Always work in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile

gloves, and chemical safety goggles.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly

with water and seek medical attention.

Storage:

Store in a tightly sealed container.

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as

strong oxidizing agents.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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